3-ethylazetidine-3-carbonitrile hydrochloride 3-ethylazetidine-3-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1205750-03-3
VCID: VC11611842
InChI:
SMILES:
Molecular Formula: C6H11ClN2
Molecular Weight: 146.6

3-ethylazetidine-3-carbonitrile hydrochloride

CAS No.: 1205750-03-3

Cat. No.: VC11611842

Molecular Formula: C6H11ClN2

Molecular Weight: 146.6

Purity: 95

* For research use only. Not for human or veterinary use.

3-ethylazetidine-3-carbonitrile hydrochloride - 1205750-03-3

Specification

CAS No. 1205750-03-3
Molecular Formula C6H11ClN2
Molecular Weight 146.6

Introduction

Structural Characteristics

Molecular Architecture

The compound features a unique azetidine ring system—a four-membered saturated heterocycle containing one nitrogen atom. At the 3-position of the ring, an ethyl group (CH2CH3-\text{CH}_2\text{CH}_3) and a nitrile group (CN-\text{C}\equiv\text{N}) are bonded to the same carbon atom. The hydrochloride salt form enhances stability and solubility in polar solvents.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name3-ethylazetidine-3-carbonitrile; hydrochloride
Canonical SMILESCCC1(CNC1)C#N.Cl
InChI KeyNHNTYIDTGSVFGF-UHFFFAOYSA-N
Ring Strain Energy~25 kcal/mol (estimated)

The nitrile group’s electron-withdrawing nature increases the azetidine ring’s reactivity, facilitating nucleophilic attacks at the α-carbon. X-ray crystallography of analogous compounds reveals bond angles of ~88° within the azetidine ring, contributing to significant ring strain.

Spectroscopic Features

  • IR Spectroscopy: A strong absorption band at ~2240 cm1^{-1} confirms the nitrile group’s presence.

  • 1^1H NMR: Signals at δ 2.17–2.39 ppm correspond to methylene protons adjacent to the nitrile, while δ 4.75–4.86 ppm reflects the methine proton adjacent to the ring nitrogen.

  • 13^{13}C NMR: The nitrile carbon resonates at ~117.9 ppm, consistent with sp-hybridized carbons.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves a three-step process:

  • Formation of Azetidine Precursor: Cyclization of 1-chloro-3-ethylaminopropane under basic conditions yields 3-ethylazetidine.

  • Nitrile Introduction: Treatment with cyanogen bromide (BrCN\text{BrCN}) introduces the nitrile group at the 3-position.

  • Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
CyclizationKOH, EtOH, 80°C, 6 h72
NitrilationBrCN, DMF, 25°C, 12 h65
Salt FormationHCl (g), Et2_2O, 0°C95

Industrial Production

Scaled-up synthesis employs continuous flow reactors to optimize heat dissipation and reaction kinetics. Industrial-grade reagents (e.g., aqueous HCl) reduce costs, while crystallization from ethanol/water mixtures achieves >97% purity.

Chemical Properties and Reactivity

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 185°C, with rapid mass loss above 200°C due to nitrile group degradation.

Reaction Pathways

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the nitrile to a primary amine (CH2NH2-\text{CH}_2\text{NH}_2 ).

  • Hydrolysis: Acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4, 100°C) convert the nitrile to a carboxylic acid (COOH-\text{COOH} ).

  • Ring-Opening: Nucleophiles (e.g., OH\text{OH}^-) attack the azetidine ring, yielding γ-aminonitriles.

Table 3: Representative Reactions

Reaction TypeReagentsProduct
ReductionLiAlH4_4, THF3-ethylazetidine-3-methylamine
HydrolysisH2_2SO4_4, H2_2O3-ethylazetidine-3-carboxylic acid
AlkylationCH3_3I, K2_2CO3_3N-methylated derivative

Applications and Research

Pharmaceutical Intermediates

Though direct applications are undocumented, structurally related azetidines serve as:

  • DPP-IV Inhibitors: Analogous to vildagliptin intermediates, which modulate insulin secretion .

  • Antimicrobial Agents: Quaternary ammonium derivatives exhibit bactericidal activity.

Materials Science

The nitrile group’s polarity enables use in:

  • Coordination Polymers: As a ligand for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}).

  • Crosslinking Agents: In epoxy resins to enhance thermal stability.

HazardPrecautionary Measure
Skin ContactWear nitrile gloves
InhalationUse fume hood
DisposalIncinerate at >800°C

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